molecular formula C7H14S B1594846 Cyclohexyl methyl sulfide CAS No. 7133-37-1

Cyclohexyl methyl sulfide

Cat. No.: B1594846
CAS No.: 7133-37-1
M. Wt: 130.25 g/mol
InChI Key: QQBIOCGHCKNYGP-UHFFFAOYSA-N
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Description

Cyclohexyl methyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by the presence of a sulfur atom bonded to a cyclohexyl group and a methyl group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in organic chemistry.

Mechanism of Action

Target of Action

Cyclohexyl methyl sulfide is a chemical compound with the formula C7H14S

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl methyl sulfide can be synthesized through several methods. One common method involves the reaction of cyclohexyl bromide with sodium methyl sulfide in an organic solvent such as dimethylformamide. The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, this compound can be produced by the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst such as aluminum oxide. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclohexyl methyl sulfoxide and further to cyclohexyl methyl sulfone.

    Reduction: It can be reduced to cyclohexyl methyl thiol.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides are commonly employed.

Major Products

    Oxidation: Cyclohexyl methyl sulfoxide and cyclohexyl methyl sulfone.

    Reduction: Cyclohexyl methyl thiol.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclohexyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of sulfides in biological systems.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclohexyl methyl sulfide can be compared with other similar compounds such as:

    Cyclohexyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

    Cyclohexyl phenyl sulfide: Contains a phenyl group instead of a methyl group.

    Cyclohexyl methyl sulfoxide: Oxidized form of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of a cyclohexyl group and a methyl group, which imparts distinct chemical behavior and applications.

Properties

IUPAC Name

methylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIOCGHCKNYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221523
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7133-37-1
Record name (Methylthio)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7133-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl methyl sulfide
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Cyclohexyl methyl sulfide
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Cyclohexyl methyl sulfide
Reactant of Route 4
Cyclohexyl methyl sulfide
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Cyclohexyl methyl sulfide
Reactant of Route 6
Cyclohexyl methyl sulfide

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